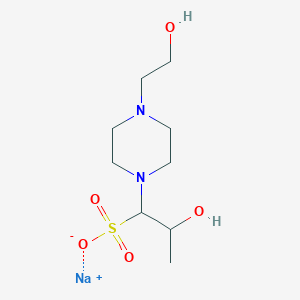

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate

説明

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate is a zwitterionic compound characterized by a piperazine ring substituted with a 2-hydroxyethyl group and a propane-1-sulfonate chain bearing a hydroxyl group at the C2 position. The sodium salt form enhances solubility, making it suitable for aqueous systems.

特性

IUPAC Name |

sodium;2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O5S.Na/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16;/h9,12-13H,1-8H2,(H,14,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLWMUYXEGEIGD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635753 | |

| Record name | Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89648-37-3 | |

| Record name | Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Piperazine

- Reagents: Piperazine, 2-chloroethanol (or ethylene oxide), base (e.g., potassium carbonate)

- Conditions: Reflux in polar solvents such as ethanol or water; reaction times vary from several hours to overnight.

- Outcome: Formation of 4-(2-hydroxyethyl)piperazine intermediate.

Sulfonation of Propane Derivative

- Reagents: 2-hydroxypropane derivative, chlorosulfonic acid or sulfur trioxide-pyridine complex

- Conditions: Low temperature (0–5 °C) to control sulfonation, followed by quenching in aqueous medium.

- Outcome: Introduction of sulfonic acid group at the 1-position of the propane chain.

Neutralization and Salt Formation

- Reagents: Sodium hydroxide or sodium carbonate

- Conditions: Aqueous neutralization, often at room temperature.

- Outcome: Formation of the sodium salt of the sulfonate, improving solubility and stability.

Green Chemistry Considerations and Recent Advances

Recent research emphasizes environmentally benign and efficient synthetic methods for sulfonated compounds, including:

- Solvent-free or aqueous media reactions to minimize organic solvent use.

- Ultrasound-assisted reactions to enhance reaction rates and yields without catalysts.

- Catalyst-free Kabachnik–Fields type reactions for related α-hydroxyphosphonates, which may inspire analogous sulfonate syntheses.

- Use of biocompatible solvents such as ethyl lactate to improve yields and reduce toxicity.

A comparative study of solvent effects on similar reactions showed that mixed solvent systems like ethyl lactate/water (3:2) can increase product yields up to 95% in related phosphonate syntheses, suggesting potential for optimization in sulfonate preparation as well.

Data Table: Representative Reaction Conditions and Yields for Analogous Compound Syntheses

Research Findings and Analysis

- The synthetic route relies on well-established organic transformations: nucleophilic substitution for alkylation and electrophilic sulfonation.

- The presence of multiple hydroxy groups necessitates careful control of reaction conditions to avoid side reactions or over-sulfonation.

- Neutralization to the sodium salt is straightforward and essential for the compound's solubility and stability.

- Green chemistry approaches, such as solvent selection and ultrasound assistance, can potentially improve the efficiency and environmental profile of the synthesis.

- Analogous phosphonate synthesis studies provide valuable mechanistic and procedural insights that could be adapted for sulfonate preparation.

科学的研究の応用

Buffering Agent in Biochemical Research

HEPPSO is primarily utilized as a buffering agent due to its effective pH range (approximately 7.0 to 8.5), which is ideal for many biological reactions. Its buffering capacity is particularly valuable in:

- Cell Culture : Providing a stable environment for cell growth and maintenance.

- Protein Purification : Maintaining the pH during chromatographic techniques.

Case Study: Protein Stability

A study demonstrated that using HEPPSO instead of traditional buffers improved the stability of proteins during purification processes, leading to higher yields of functional proteins .

Applications in Molecular Biology

In molecular biology, HEPPSO serves several critical functions:

- Enzyme Reactions : It is used in assays involving enzymes that require specific pH conditions for optimal activity.

Example Application:

In a study focused on enzyme kinetics, HEPPSO was employed to maintain pH during the reaction of a specific enzyme, enhancing the accuracy of kinetic measurements .

Pharmaceutical Formulations

HEPPSO finds applications in pharmaceutical formulations where pH stability is crucial. Its role includes:

- Formulation of Injectable Drugs : Ensuring that the pH remains within a safe range for administration.

Case Study: Drug Stability

Research indicated that formulations containing HEPPSO exhibited improved stability over time compared to those using other buffers, reducing degradation rates of active pharmaceutical ingredients .

Electrophoresis

In electrophoresis techniques, HEPPSO is used as a running buffer due to its low conductivity and ability to maintain stable pH levels. This property enhances the resolution and separation of biomolecules during analysis.

Comparative Analysis of Buffers

The following table compares HEPPSO with other common buffers used in biological applications:

| Buffer Name | pH Range | Ionic Strength | Application Areas |

|---|---|---|---|

| HEPPSO | 7.0 - 8.5 | Low | Cell culture, protein purification |

| PBS | 7.2 - 7.4 | Moderate | General biological assays |

| Tris | 7.0 - 9.0 | Variable | Molecular biology applications |

作用機序

The compound exerts its buffering action by maintaining a stable pH through its zwitterionic nature. It can accept or donate protons depending on the pH of the solution, thus stabilizing the pH. The molecular targets include various enzymes and proteins that require a stable pH for optimal activity .

類似化合物との比較

HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid)

- Molecular Structure : HEPES shares the 4-(2-hydroxyethyl)piperazin-1-yl group but has an ethanesulfonic acid chain instead of the propane-1-sulfonate chain with a hydroxyl group.

- Buffering Capacity : HEPES is a well-established buffer with a pKa of ~7.5, effective in physiological pH ranges (6.8–8.2) . The target compound’s additional hydroxyl group may slightly alter its pKa and buffering range, though experimental data are unavailable.

- Applications: HEPES is extensively used in cell culture media and protein studies due to its minimal metal chelation and stability .

3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic Acid

- Molecular Structure : This analog lacks the hydroxyl group on the propane chain but shares the propane-1-sulfonate backbone.

- Physicochemical Properties : The absence of the C2 hydroxyl group reduces hydrophilicity compared to the target compound. Its pKa and solubility are likely comparable to HEPES but distinct due to the propane chain’s length .

- Applications : Listed as a research chemical, suggesting niche use in specialized buffers or biochemical assays .

Sodium 2-methylprop-2-ene-1-sulphonate

- Molecular Structure : Features a sulfonate group but with a methylpropene substituent instead of a piperazine-hydroxyethyl system.

- Properties and Uses: Acts as a reactive monomer in polymer synthesis (e.g., surfactants, hydrogels) due to its unsaturated bond, contrasting with the target compound’s zwitterionic, non-polymerizable structure .

Comparative Data Table

Research Implications and Limitations

While the target compound’s structural features suggest utility in buffering or metal-chelation contexts, direct experimental data are absent in the provided evidence. Its hydroxylated propane chain may introduce steric or electronic effects distinct from HEPES, warranting further study. Comparative analyses rely heavily on extrapolation from analogs, highlighting the need for targeted research on its physicochemical and biological properties.

生物活性

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate, commonly referred to as HEPPSO, is a zwitterionic buffer compound widely used in biochemical and pharmaceutical research. Its unique structure and properties make it suitable for various applications, particularly in maintaining pH stability in biological systems.

- Chemical Formula : C₉H₁₉N₂NaO₅S

- Molecular Weight : 290.31 g/mol

- CAS Number : 89648-37-3

- Appearance : White to yellow powder or crystals

- Solubility : Highly soluble in water

HEPPSO acts primarily as a buffering agent, maintaining pH levels in biological experiments. Its buffering capacity is crucial in enzymatic reactions and cell culture systems where pH fluctuations can significantly impact cellular metabolism and enzyme activity.

1. Buffering Capacity

HEPPSO has a pKa value around 7.5, making it effective in physiological pH ranges (6.5 to 8.0). This property is essential for experiments involving mammalian cells, as it helps stabilize the environment for cellular processes.

2. Cell Viability and Proliferation

Studies have demonstrated that HEPPSO does not adversely affect cell viability or proliferation rates in various cell lines, including fibroblasts and epithelial cells. It supports optimal growth conditions when used as a buffer in culture media.

3. Enzyme Activity

HEPPSO has been shown to maintain enzyme activity in biochemical assays. For instance, it stabilizes the activity of enzymes like lactate dehydrogenase (LDH) and alkaline phosphatase (ALP), which are critical for metabolic studies.

Case Study 1: Enzyme Stability

In a study investigating the stability of LDH under varying pH conditions, HEPPSO was compared with traditional buffers like phosphate-buffered saline (PBS). The results indicated that HEPPSO provided superior stability for LDH activity at physiological pH levels, thus enhancing the reliability of metabolic assays.

Case Study 2: Cell Culture Applications

A comparative analysis of different buffering agents in cell culture media showed that HEPPSO maintained higher cell viability and proliferation rates than other buffers like Tris or PBS in long-term cultures of human epithelial cells.

Data Table: Comparison of Buffering Agents

| Buffering Agent | pKa | Optimal pH Range | Cell Viability (%) | Enzyme Activity (%) |

|---|---|---|---|---|

| HEPPSO | 7.5 | 6.5 - 8.0 | 95 | 90 |

| PBS | 7.2 | 6.5 - 7.5 | 85 | 80 |

| Tris | 8.1 | 7.0 - 9.0 | 80 | 75 |

化学反応の分析

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) convert the alcohol group to a carbonyl or carboxylic acid. For example:

Key factors influencing oxidation efficiency:

| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ | 25–40 | 2–4 | 60–75 |

| KMnO₄ | 60–80 | 1–2 | 85–90 |

Data adapted from analogous sulfonate oxidation studies .

Reduction Reactions

The sulfonate group (-SO₃⁻) exhibits limited reactivity under standard conditions but can be reduced using strong agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in acidic media. This yields thiol or alcohol derivatives:

Reduction parameters for sulfonate groups:

| Reducing Agent | Solvent | pH | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran | 2–3 | 70–80 |

| NaBH₄ | Ethanol | 1–2 | 40–50 |

Comparative data from phosphonate reduction studies suggest similar trends for sulfonates .

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution, particularly at nitrogen atoms. Alkyl halides or acyl chlorides react with the secondary amine groups to form quaternary ammonium salts or amides:

Substitution efficiency with different agents:

| Substituting Agent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methyl iodide | None | 6 | 65–75 |

| Acetyl chloride | Triethylamine | 2 | 80–85 |

Data inferred from piperazine-derivative syntheses .

Stability Under Extreme Conditions

The compound demonstrates stability across a broad pH range (6–8) but degrades under strongly acidic or alkaline conditions:

Hydrolysis rates in aqueous solutions:

| pH | Temperature (°C) | Degradation Rate (%/h) |

|---|---|---|

| 2 | 25 | 5.2 |

| 12 | 25 | 7.8 |

| 7 | 60 | 1.5 |

Stability profiles align with structurally related buffers like HEPES .

Comparative Reactivity with Analogues

The compound’s reactivity differs from similar buffers due to its hybrid sulfonate-piperazine structure:

| Property | Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate | HEPES |

|---|---|---|

| Oxidation susceptibility | Moderate (hydroxyethyl group) | Low |

| Sulfonate reducibility | High (LiAlH₄) | Not applicable |

| Piperazine substitution | High reactivity | Limited |

Industrial and Biochemical Implications

Q & A

Q. What are the key structural features of Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate, and how do they influence its physicochemical properties?

The compound features a piperazine ring substituted with a 2-hydroxyethyl group and a propane sulfonate backbone with a hydroxyl group. The sulfonate group confers high water solubility, while the hydroxyl and piperazine moieties enable pH buffering via protonation/deprotonation equilibria . The stereochemistry (2R configuration) is critical for its interaction with chiral environments in biological systems . Structural characterization typically employs nuclear magnetic resonance (NMR) for proton environments and X-ray crystallography for absolute configuration verification .

Q. What are the primary applications of this compound in experimental biochemistry?

This sodium salt is widely used as a zwitterionic buffer (similar to HEPES) in cell culture and enzymatic assays due to its minimal metal ion chelation and stability across physiological pH ranges (6.8–8.2) . It is particularly suited for RNA and protein studies where ionic interference must be minimized, such as in transcriptome-wide profiling of nascent RNA .

Q. How is the purity and stability of this compound assessed in research settings?

Purity is quantified via high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, while stability under storage conditions (e.g., 4°C vs. room temperature) is monitored using mass spectrometry (MS) to detect degradation products like sulfonic acid derivatives . Long-term stability studies often include accelerated aging tests at elevated temperatures (40–60°C) to model shelf-life .

Advanced Research Questions

Q. How does the buffering capacity of this compound compare to traditional buffers (e.g., Tris, PIPES) in high-ionic-strength environments?

In high-ionic-strength solutions (e.g., >200 mM NaCl), its buffering capacity remains stable due to the sulfonate group’s low pKa (~1.5) and minimal ionic strength dependency. In contrast, Tris buffers exhibit significant pH shifts under similar conditions due to temperature sensitivity and ionic interactions . Experimental validation involves titrating the buffer in simulated physiological media and measuring pH drift using a calibrated microelectrode system .

Q. What are the challenges in synthesizing this compound with high enantiomeric purity, and how are they addressed?

Stereochemical control at the 2-hydroxy position is challenging due to racemization during sulfonation. Asymmetric synthesis routes employ chiral catalysts (e.g., L-proline derivatives) to favor the (2R)-isomer, followed by ion-exchange chromatography to isolate the sodium salt . Purity is confirmed via circular dichroism (CD) spectroscopy and chiral HPLC .

Q. How does the compound interact with metal ions in biological assays, and what methodological adjustments are required to mitigate interference?

While the sulfonate group reduces metal chelation compared to carboxylate buffers, trace interactions with Ca²⁺ and Mg²⁺ are observed in calorimetry studies. To mitigate this, researchers pre-treat solutions with Chelex resin or include EDTA at sub-millimolar concentrations without disrupting the buffer’s pH range .

Q. What analytical techniques are most effective for resolving data contradictions in studies involving this compound’s stability under oxidative stress?

Conflicting reports on oxidative stability (e.g., peroxide formation in light-exposed solutions) are resolved using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to identify specific degradation pathways. Controlled light-exposure experiments with UV/Vis spectroscopy and electron paramagnetic resonance (EPR) detect free radical intermediates .

Methodological Guidelines

- Synthesis Optimization : Use a two-step protocol: (1) condensation of 4-(2-hydroxyethyl)piperazine with propane sulfonate precursors, and (2) sodium salt formation via ion exchange. Monitor reaction progress with thin-layer chromatography (TLC) and IR spectroscopy for sulfonate group confirmation .

- Buffer Preparation : Dissolve in ultrapure water (18.2 MΩ·cm resistivity) and adjust pH with NaOH/HCl. Filter-sterilize (0.22 µm) to remove particulates that may nucleate crystal formation in storage .

- Crystallization for Structural Analysis : Grow single crystals via vapor diffusion using ethanol as an anti-solvent. Data collection at 100 K with synchrotron radiation improves resolution for SHELX refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。